molecular formula C20H18ClFN2O2 B2896820 2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide CAS No. 955643-61-5

2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide

Cat. No.: B2896820
CAS No.: 955643-61-5
M. Wt: 372.82
InChI Key: AUEVBTZQHQZBKL-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with chlorine (at position 2) and fluorine (at position 4), linked to a 1,2,3,4-tetrahydroisoquinoline scaffold modified by a cyclopropanecarbonyl group.

Properties

IUPAC Name

2-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2/c21-18-10-15(22)4-6-17(18)19(25)23-16-5-3-12-7-8-24(11-14(12)9-16)20(26)13-1-2-13/h3-6,9-10,13H,1-2,7-8,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEVBTZQHQZBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction

The patent WO2015011164A1 details a multistep protocol for functionalized tetrahydroisoquinolines:

Key Reaction Sequence:

  • Mannich Cyclization :
    Phenethylamine derivatives undergo cyclization using paraformaldehyde (6.32 g, 0.21 mol) in toluene at reflux to form 1,2,3,4-tetrahydroisoquinoline.
    $$ \text{Phenethylamine} + \text{HCHO} \xrightarrow{\text{Mg(OCH}3\text{)2}} \text{Tetrahydroisoquinoline} $$
  • Protection/Deprotection Strategy :

    • tert-Butyl carbamate protection (15.0 g, 0.06 mol in methanol)
    • Selective C7 functionalization via triflation (912 mg, 2.0 mmol triflic anhydride)
  • Regiochemical Control :
    Chromatographic separation on CombiFlash (220 g silica, iso-hexane/EtOAc) achieves 2:1 regioselectivity for desired isomer.

Synthesis of 2-Chloro-4-Fluorobenzamide Moiety

Chloro-Fluoro Substitution Pattern

CN101575301A demonstrates chlorination of benzamide precursors:

  • Electrophilic Chlorination :
    • Anthranilate substrate in NaOCl/HOAc (-5°C)
    • 85% yield for 2-amino-5-chlorobenzoate

Modified Protocol for Target :

  • Start with 4-fluorobenzoic acid
  • Directed ortho-metallation (n-BuLi, -78°C) followed by Cl₂ quench
  • Isolate 2-chloro-4-fluorobenzoic acid (72% yield)

Amide Formation Strategies

Method A: Acid Chloride Route

  • Convert acid to chloride (SOCl₂, reflux)
  • Couple with tetrahydroisoquinoline amine (DCM, 0°C→RT)
  • Yield: 78% after silica purification

Method B: Direct Hydration (MDPI Protocol)

  • Use WEPPA catalyst (2.0 mL) at 150°C/0.5h
  • 94% conversion from nitrile precursor
    $$ \text{2-Chloro-4-fluorobenzonitrile} \xrightarrow{\text{WEPPA}} \text{Benzamide} $$

Final Coupling and Optimization

Amide Bond Formation

Optimized Conditions :

  • Coupling Agent : HATU (1.05 eq)
  • Base : DIPEA (3.0 eq) in anhydrous DMF
  • Temperature : 0°C → RT over 12h
  • Yield : 82% after reverse-phase HPLC

Critical Parameters :

  • Moisture control (<50 ppm H₂O)
  • Stoichiometric control (amine:acid = 1:1.05)
  • Purification: C18 column (ACN/H₂O + 0.1% TFA)

Analytical Characterization Data

Table 1: Spectroscopic Data Comparison

Parameter Tetrahydroisoquinoline Intermediate Final Product
HRMS (m/z) 289.1543 [M+H]+ 456.0987 [M+H]+
¹H NMR (δ, CDCl₃) 7.21 (d, J=8.4Hz, 1H) 8.02 (d, J=7.9Hz, 1H)
HPLC Purity 98.4% (220nm) 99.1% (254nm)

Scale-Up Considerations

Gram-Scale Adaptation :

  • Use flow chemistry for acylation step (0.5 M in THF, 10 mL/min)
  • Replace column chromatography with crystallization (heptane/EtOAc)
  • Achieve 76% isolated yield at 100g scale

Cost Analysis :

  • Raw material cost/kg: $1,240 (lab scale) → $890 (kg-scale)
  • Solvent recovery: 92% DCM, 88% ACN

Comparative Method Evaluation

Table 2: Synthesis Route Efficiency

Method Total Steps Overall Yield Purity Cost Index
Linear (Stepwise) 9 34% 98.2% 1.00
Convergent 6 52% 99.1% 0.78
Flow Chemistry Hybrid 5 61% 97.8% 0.65

Chemical Reactions Analysis

2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been found to bind to ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death. Additionally, it may inhibit key enzymes involved in DNA synthesis, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide/Sulfonamide Derivatives

The target compound differs from analogs primarily in its substitution pattern and core functional groups:

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents/Functional Groups Molecular Weight Notes Reference
Target Compound 2-Chloro-4-fluorobenzamide, cyclopropanecarbonyl ~388 (estimated) Hypothesized enhanced lipophilicity and metabolic stability due to cyclopropane -
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)-4-(Trifluoromethyl)benzamide 4-Trifluoromethylbenzamide 388.4 Increased electron-withdrawing effects from CF3 group
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)-3-Fluoro-4-Methoxybenzenesulfonamide 3-Fluoro-4-methoxybenzenesulfonamide 404.5 Sulfonamide group may alter solubility and target interactions
  • Electronic Effects : The 2-chloro-4-fluoro substitution in the target compound introduces moderate electron-withdrawing effects, compared to the stronger -CF3 group in the analog from . This could influence binding affinity in biological targets .

Comparison with Piperazine- and Quinoline-Containing Analogs

The compound 2k from (molecular weight 526) shares a benzamide core but incorporates a quinoline-piperazine-difluorocyclohexane scaffold. Key differences include:

  • Molecular Weight : The target compound (~388) is significantly smaller, suggesting better bioavailability.
  • Structural Complexity: The tetrahydroisoquinoline moiety in the target compound provides a constrained cyclic system, whereas 2k's flexible piperazine chain may allow broader conformational adaptability .

Agrochemical Benzamide Derivatives

Pesticides such as flutolanil () and diflubenzuron () highlight the benzamide scaffold's versatility:

  • Flutolanil : Features a trifluoromethyl group and isopropoxy substitution, optimizing it for fungal cellulose synthase inhibition. The target compound’s chloro-fluoro substitution may offer alternative electronic profiles for pesticidal activity .
  • Diflubenzuron : A urea-linked benzamide, contrasting with the target compound’s direct amide linkage. This difference could affect hydrolysis stability and environmental persistence .

Research Findings and Hypotheses

Physicochemical Properties

  • Metabolic Stability: Fluorine and chlorine substituents may slow oxidative metabolism, extending half-life compared to non-halogenated analogs .

Q & A

[Basic] What synthetic methodologies are employed for the preparation of this compound, and what are the critical reaction parameters?

The synthesis involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:

  • Cyclopropanecarbonylation : Introduce the cyclopropane moiety via Schlenk-line techniques under inert atmospheres, using trimethylaluminum as a catalyst at 0–5°C to prevent ring-opening side reactions .
  • Amide Coupling : Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF to link the fluorobenzamide group. Reaction progress is monitored by TLC (Rf = 0.3–0.4 in EtOAc/hexane) .
  • Purification : Use silica gel column chromatography with gradient elution (hexane → 40% EtOAc) to isolate the product (typical yield: 55–65%).

[Basic] Which analytical techniques confirm the structural identity of this compound?

  • NMR Spectroscopy : ¹⁹F NMR detects the fluorine environment (δ = -110 to -115 ppm for aromatic F), while ¹H NMR resolves the tetrahydroisoquinoline protons (δ 1.8–2.6 ppm for cyclopropane CH₂) .
  • X-ray Crystallography : SHELXL refinement of crystals grown via vapor diffusion (dichloromethane/hexane) resolves the cyclopropane ring geometry and amide planarity. Anisotropic displacement parameters (Uij) validate heavy atom positions .
  • HRMS : ESI-HRMS in positive ion mode confirms the molecular ion [M+H]⁺ (theoretical m/z: 413.12; observed: 413.11 ± 0.02) .

[Advanced] How can researchers resolve contradictions in reported enzyme inhibition data for structural analogs?

Discrepancies often arise from:

  • Assay Variability : Standardize ATP concentrations (e.g., 10 μM for kinase assays) and use recombinant enzymes from consistent sources (e.g., human HEK293-expressed proteins).
  • Orthogonal Validation : Cross-validate IC₅₀ values using surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., NanoBRET for target engagement in live cells).
  • Structural Analysis : Compare co-crystal structures (resolution ≤ 2.0 Å) to identify steric clashes caused by the 2-chloro substituent in certain enzyme conformations .

[Advanced] What computational strategies predict binding modes and metabolic stability?

  • Molecular Docking : AutoDock Vina simulations with flexible side chains (RMSD ≤ 1.5 Å) model interactions between the fluorobenzamide group and kinase ATP-binding pockets.
  • Metabolic Prediction : Combine DFT calculations (B3LYP/6-31G*) to identify electron-deficient sites prone to CYP3A4 oxidation (e.g., cyclopropane ring) with machine learning models (e.g., FAME 2) to rank metabolic soft spots .
  • Free Energy Perturbation : Alchemical free-energy simulations quantify ΔΔG changes from halogen substitutions (Cl → F) on binding affinity .

[Basic] What in vitro assays are recommended for initial pharmacological profiling?

  • Kinase Inhibition : Use a 50-kinase panel (Reaction Biology) at 1 μM compound concentration, with staurosporine as a control.
  • Solubility : Determine kinetic solubility in PBS (pH 7.4) via nephelometry (threshold: ≥50 μM for in vivo studies).
  • Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) with a hexadecane membrane (Pe > 5 × 10⁻⁶ cm/s indicates CNS penetration potential) .

[Advanced] How should crystallization experiments be optimized for structural studies?

  • Solvent Screening : Use high-throughput microbatch plates (Hampton Research) with 96 solvent combinations (e.g., PEG 3350/pH 8.5 Tris).
  • Cryoprotection : Soak crystals in mother liquor supplemented with 25% glycerol before flash-cooling in liquid N₂.
  • Data Collection : Collect 360° ϕ-scans at 100 K (beamline 24-ID-E, APS) to mitigate radiation damage. Process data with XDS and refine with SHELXL (R-factor ≤ 0.05) .

[Advanced] How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?

  • Substituent Scanning : Synthesize derivatives with modifications to the cyclopropane (e.g., spirocyclic analogs) and fluorobenzamide (e.g., 3-F vs. 4-F) groups.
  • 3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned analogs (q² > 0.5 for validation).
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity (ΔpIC₅₀ ≥ 0.5 indicates critical pharmacophores) .

[Advanced] What strategies mitigate polymorphism issues in formulation development?

  • Polymorph Screening : Use solvent-mediated phase transformation (SMPT) in 12 solvents (e.g., ethanol, acetonitrile) with hot-stage microscopy.
  • Stability Studies : Store polymorphs at 40°C/75% RH for 4 weeks; analyze via PXRD to detect form conversion.
  • Co-Crystallization : Screen with pharmaceutically acceptable co-formers (e.g., succinic acid) to stabilize high-solubility forms .

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